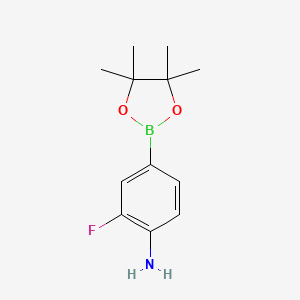

4-Amino-3-fluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXGNRNTXUKZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591550 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819058-34-9 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Amino-3-fluorophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Amino-3-fluorophenylboronic acid pinacol ester, a key building block in medicinal chemistry and materials science. This document details established and emerging methodologies, presenting quantitative data, step-by-step experimental protocols, and a visual representation of a core synthesis route.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the fluoro and amino functionalities, combined with the versatile boronic ester group, makes it an important intermediate for the synthesis of a wide range of pharmaceuticals and functional materials. This guide explores three principal synthetic strategies for its preparation: Miyaura borylation, lithium-halogen exchange, and metal-free borylation.

Comparative Overview of Synthesis Pathways

The selection of a synthetic route for this compound depends on factors such as scale, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the primary synthesis pathways.

| Parameter | Miyaura Borylation | Lithium-Halogen Exchange | Metal-Free Borylation |

| Starting Material | 4-Bromo-2-fluoroaniline | 4-Bromo-2-fluoroaniline | 2-Fluoroaniline or derivative |

| Key Reagents | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc), Bis(pinacolato)diboron (B₂pin₂) | Organolithium reagent (e.g., n-BuLi, t-BuLi) or Lithium trialkylmagnesiate, Trialkyl borate (e.g., B(OMe)₃), Pinacol | Diazotization agent (e.g., tBuONO) or photolytic conditions, Diboron reagent (e.g., B₂pin₂) |

| Typical Yield | ~50-70% (yields for non-fluorinated analogs are in this range) | ~70-86% (for protected non-fluorinated analog) | ~53-76% (for similar fluoroanilines) |

| Reaction Temperature | 80-100 °C | -78 °C to -20 °C | Room Temperature to 80 °C |

| Key Advantages | Good functional group tolerance, commercially available reagents. | High yields, scalable. | Avoids palladium contamination. |

| Key Disadvantages | Palladium catalyst can be expensive and requires removal. | Requires cryogenic temperatures and strictly anhydrous conditions; amine protection is often necessary. | May require specialized equipment (e.g., for photolysis); may have a narrower substrate scope. |

Experimental Protocols

Pathway 1: Miyaura Borylation of 4-Bromo-2-fluoroaniline

This method is a palladium-catalyzed cross-coupling reaction, which is a widely used and versatile method for the formation of carbon-boron bonds.[1][2]

Experimental Protocol:

-

To a solution of 4-bromo-2-fluoroaniline (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in anhydrous 1,4-dioxane, potassium acetate (3.0 eq) is added.

-

The mixture is degassed by bubbling with nitrogen or argon for 20-30 minutes.

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq) is added, and the reaction mixture is heated to 80-100 °C.

-

The reaction is monitored by TLC or GC-MS for the consumption of the starting material (typically 6-12 hours).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: Lithium-Halogen Exchange

This pathway involves the formation of an organolithium intermediate from an aryl halide, which then reacts with a borate ester.[3] This method can be highly efficient but requires careful control of temperature and moisture.

Experimental Protocol:

-

Step 1: Protection of the Amine Group (if necessary) The amino group of 4-bromo-2-fluoroaniline is often protected to prevent side reactions. For example, it can be reacted with a suitable protecting agent like di-tert-butyl dicarbonate (Boc₂O) or converted to an imine.

-

Step 2: Lithium-Halogen Exchange and Borylation

-

The protected 4-bromo-2-fluoroaniline (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

-

A solution of n-butyllithium or tert-butyllithium (1.1-2.2 eq) in hexanes is added dropwise, and the mixture is stirred for 30-60 minutes.

-

Trimethyl borate (1.2 eq) is then added dropwise at -78 °C, and the reaction is allowed to warm slowly to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

-

Step 3: Hydrolysis and Pinacol Esterification

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The resulting crude boronic acid is dissolved in a suitable solvent (e.g., toluene or THF), and pinacol (1.1 eq) is added.

-

The mixture is stirred at room temperature or heated to facilitate the esterification, often with azeotropic removal of water.

-

The solvent is removed under reduced pressure, and the product is purified by crystallization or column chromatography.

-

A scalable version of this process for the non-fluorinated analog utilizes a more stable lithium trialkylmagnesiate at a higher temperature of -20 °C, achieving a 70% yield.[3]

Pathway 3: Metal-Free Borylation

Emerging metal-free methods offer an alternative that avoids potential contamination with transition metals. One such approach involves the in-situ generation of a diazonium salt from the corresponding aniline, which then undergoes borylation.

Experimental Protocol (based on a similar transformation):

-

2-Fluoroaniline (1.0 eq) is dissolved in an appropriate solvent like acetonitrile.

-

Bis(pinacolato)diboron (1.5 eq) is added to the solution.

-

tert-Butyl nitrite (2.0 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours until the starting material is consumed.

-

The reaction mixture is then concentrated, and the residue is purified by column chromatography to yield the desired product.

Synthesis Pathway Diagram

The following diagram illustrates the Miyaura borylation pathway, a common and robust method for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid pinacol ester: Spectroscopic Data and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Amino-3-fluorophenylboronic acid pinacol ester, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable reagent in the development of targeted therapeutics, particularly kinase inhibitors.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a baseline for characterization and quality control.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.25-7.35 | m | - | 2H | Ar-H |

| 6.55 | t | 7 | 1H | Ar-H |

| 3.8 | br s | - | 2H | -NH ₂ |

| 1.2 | s | - | 12H | -C(CH ₃)₂ |

Note: The data presented is based on publicly available spectra and may vary slightly depending on experimental conditions.

Experimental Protocols

A detailed, multi-step synthesis is required to produce this compound. The following protocol is a composite of established methods for the synthesis of the boronic acid precursor and its subsequent esterification.

Synthesis of 4-Amino-3-fluorophenylboronic acid

This procedure outlines the synthesis starting from 2-fluoro-4-iodoaniline.

Materials and Reagents:

-

2-fluoro-4-iodoaniline

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Cyclohexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Under an inert argon atmosphere, dissolve 2-fluoro-4-iodoaniline (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in anhydrous DMSO.

-

Add potassium acetate (3.0 eq) to the mixture and continue to bubble argon through the solution for 10 minutes to ensure the exclusion of oxygen.

-

Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.07 eq) to the reaction mixture.

-

Heat the mixture to 85°C and maintain this temperature for approximately 4.5 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a cyclohexane/ethyl acetate (90/10, v/v) eluent system to yield this compound as a white powder.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a valuable building block in the synthesis of various kinase inhibitors due to its ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for creating carbon-carbon bonds, a fundamental step in the assembly of complex organic molecules.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many inhibitors of this pathway are synthesized using boronic acid derivatives in Suzuki coupling reactions.[2]

Below is a generalized workflow illustrating the use of this compound in the synthesis of a generic kinase inhibitor targeting the PI3K/Akt/mTOR pathway.

Caption: Synthetic workflow and targeted signaling pathway.

The logical flow for the application of this compound in drug discovery can be visualized as follows:

Caption: Drug discovery logical workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Amino-3-fluorophenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Amino-3-fluorophenylboronic acid pinacol ester. This document details predicted spectral data, outlines a general experimental protocol for data acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in cross-coupling reactions to synthesize complex organic molecules. Accurate structural elucidation and purity assessment are critical, with NMR spectroscopy being the primary analytical technique. This guide serves as a practical reference for the interpretation of its ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and published high-resolution NMR data for this specific compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions were generated using reputable NMR simulation software and are expected to be in close agreement with experimental values obtained in a standard deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.31 | dd | 1H | Ar-H |

| ~7.20 | dd | 1H | Ar-H |

| ~6.72 | t | 1H | Ar-H |

| ~4.10 | br s | 2H | NH ₂ |

| 1.34 | s | 12H | -C(CH ₃)₂ |

dd = doublet of doublets, t = triplet, br s = broad singlet, s = singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| ~152.3 (d, ¹JCF) | C -F |

| ~138.1 (d, ²JCF) | C -NH₂ |

| ~125.2 (d) | Ar-C H |

| ~118.0 (d, ²JCF) | Ar-C H |

| ~115.5 | Ar-C H |

| 84.1 | -C (CH₃)₂ |

| 24.9 | -C(C H₃)₂ |

Note: The carbon atom attached to the boron (C-B) is often not observed or appears as a very broad signal due to the quadrupolar nature of the boron nucleus. The values for the aromatic carbons will be influenced by C-F coupling, denoted by 'd' for doublet and the corresponding coupling constant in Hz.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atoms numbered for clarity in NMR assignments.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and similar organoboron compounds.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be one that fully dissolves the analyte and has minimal overlapping signals.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or higher, as the ¹³C nucleus is much less sensitive than ¹H.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR experimental process.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. The predicted data, coupled with the detailed experimental protocol, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this important chemical entity. It is important to note that while predicted data is a powerful tool, experimental verification remains the gold standard for structural confirmation.

Technical Guide: Properties, Structure, and Applications of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 819058-34-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of the compound with CAS number 819058-34-9, chemically known as 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline or 4-Amino-3-fluorophenylboronic acid pinacol ester. This versatile building block is of significant interest in medicinal chemistry and drug discovery, primarily due to its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex bioactive molecules.

Core Properties and Structure

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a substituted aniline derivative containing a boronic acid pinacol ester and a fluorine atom.[1] The presence of these functional groups makes it a valuable reagent in organic synthesis. The pinacol ester group provides stability and enhances solubility in organic solvents, facilitating its use in various coupling reactions.[1] The fluorine atom can modulate the electronic properties and metabolic stability of target molecules, a desirable feature in drug design.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 819058-34-9 | [1][3][4][5][6] |

| Chemical Name | 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | [1][4] |

| Synonym(s) | This compound | [1][5][6][7] |

| Molecular Formula | C₁₂H₁₇BFNO₂ | [1][3] |

| Molecular Weight | 237.08 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| Melting Point | 103-106 °C | [5] |

| Appearance | Off-white to tan solid | [6] |

Table 2: Spectroscopic and Structural Information

| Identifier | Value | Reference(s) |

| SMILES | CC1(C)C(C)(C)OB(c2ccc(c(c2)F)N)O1 | [1] |

| InChI | InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3 | [1][3] |

| InChIKey | AIXGNRNTXUKZLC-UHFFFAOYSA-N | [3] |

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is as a key building block in the synthesis of kinase inhibitors and other biologically active compounds. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular scaffolds.[8][9][10]

Synthesis of Kinase Inhibitors

This compound has been successfully employed in the synthesis of potent inhibitors for various protein kinases, which are critical targets in oncology and infectious diseases.

-

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Inhibitors: The compound was used in the synthesis of an imidazopyridazine series of inhibitors targeting PfCDPK1, a key enzyme in the life cycle of the malaria parasite.[1] The synthesis involved a Suzuki coupling reaction to introduce the 4-amino-3-fluorophenyl moiety.[1]

-

Inositol-Requiring Enzyme 1 (IRE1α) Inhibitors: A patent describes the use of this compound in a Suzuki coupling reaction to prepare pyrido-pyrimidinone and pteridinone compounds as inhibitors of the endoribonuclease activity of IRE1α.[4] IRE1α is a key component of the unfolded protein response (UPR) and is a therapeutic target in cancer.[4]

Signaling Pathways

The inhibitors synthesized using CAS 819058-34-9 target specific kinases involved in crucial cellular signaling pathways. Understanding these pathways is essential for drug development professionals.

PfCDPK1 Signaling Pathway in Plasmodium falciparum

PfCDPK1 is a calcium-dependent protein kinase that plays a vital role in the life cycle of the malaria parasite, particularly in merozoite invasion of red blood cells.[3] Inhibition of PfCDPK1 disrupts the signaling cascade necessary for parasite proliferation.

References

- 1. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]

- 3. DSpace [diposit.ub.edu]

- 4. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]

- 5. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

Synthesis of 4-Amino-3-fluorophenylboronic acid pinacol ester from 2-fluoro-4-iodoaniline: An In-depth Technical Guide

Reaction Overview

The core of this synthesis is the Miyaura borylation reaction, a powerful method for the formation of a carbon-boron bond.[1] This reaction involves the cross-coupling of an aryl halide (in this case, 2-fluoro-4-iodoaniline) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1] Aryl iodides are generally more reactive than other aryl halides in this type of coupling, which can allow for milder reaction conditions.

Proposed Synthetic Workflow

The proposed synthesis of 4-Amino-3-fluorophenylboronic acid pinacol ester from 2-fluoro-4-iodoaniline is a single-step process, as illustrated in the workflow diagram below.

Caption: Proposed workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the proposed stoichiometry and reaction parameters for the synthesis. The expected yield is an estimate based on similar reactions reported in the literature.

| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Proposed Quantity | Notes |

| 2-Fluoro-4-iodoaniline | 237.00 | 1.0 | (e.g., 2.37 g, 10 mmol) | Starting material. |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 - 1.5 | (e.g., 3.05 g, 12 mmol) | Boron source. |

| PdCl₂(dppf) | 810.09 | 0.02 - 0.05 | (e.g., 243 mg, 0.3 mmol) | Palladium catalyst. |

| Potassium Acetate (KOAc) | 98.14 | 2.0 - 3.0 | (e.g., 2.94 g, 30 mmol) | Base. |

| Dioxane | - | - | (e.g., 50 mL) | Anhydrous solvent. |

| Product | ||||

| This compound | 237.08 | - | Expected Yield: 75-90% | Purity is typically >95% after purification.[3][4] |

Experimental Protocol

This proposed protocol is adapted from standard Miyaura borylation procedures.[1][2] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

-

Anhydrous solvents and reagents.

Procedure:

-

Reaction Setup: To the dry, nitrogen-flushed three-neck round-bottom flask, add 2-fluoro-4-iodoaniline (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), PdCl₂(dppf) (0.03 eq.), and potassium acetate (3.0 eq.).

-

Solvent Addition: Add anhydrous dioxane via cannula to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the starting material).

-

Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Concluding Remarks

The described methodology presents a viable and efficient pathway for the synthesis of this compound from 2-fluoro-4-iodoaniline. The use of a Miyaura borylation approach offers good functional group tolerance and is a scalable process.[5] Researchers and drug development professionals can adapt this proposed protocol to access this important building block for various applications. It is recommended to perform small-scale optimization of the reaction conditions (e.g., catalyst loading, base, temperature, and reaction time) to achieve the best results for a specific application.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. 4-Amino-3-Fluorophenylboronic Acid, Pinacol Ester [cymitquimica.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Amino-3-fluorophenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 4-Amino-3-fluorophenylboronic acid pinacol ester. This information is critical for ensuring the integrity and reactivity of this versatile reagent in research and development, particularly in its widespread application in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel compounds in the pharmaceutical and materials science sectors.

Chemical Properties and Structure

This compound is a solid organic compound with the molecular formula C₁₂H₁₇BFNO₂ and a molecular weight of approximately 237.08 g/mol .[1] Its structure features a phenylboronic acid protected as a pinacol ester, with an amino and a fluoro substituent on the aromatic ring. This substitution pattern influences the electronic properties and, consequently, the stability and reactivity of the molecule.

Recommended Storage Conditions

To maintain its chemical integrity, this compound should be stored under controlled conditions. The following table summarizes the storage recommendations from various chemical suppliers.

| Parameter | Recommended Condition | Source |

| Temperature | Room Temperature or 2-8°C | [2] |

| Atmosphere | Inert atmosphere, sealed in dry | |

| Light | Keep in a dark place | |

| Moisture | Store in a dry environment |

Consistent adherence to these storage conditions will minimize degradation and ensure the reagent's performance in synthetic applications. The solid-form of the compound contributes to its stability under these recommended conditions.[1]

Chemical Stability

The primary stability concern for arylboronic acid pinacol esters, including the 4-amino-3-fluoro substituted variant, is their susceptibility to hydrolysis. This reaction cleaves the boronic ester to the corresponding boronic acid and pinacol. Several factors influence the rate of this degradation pathway.

| Factor | Influence on Stability | Rationale |

| pH | Hydrolysis is accelerated at both acidic and basic pH. | The reaction is catalyzed by both H⁺ and OH⁻ ions. |

| Moisture | The presence of water is necessary for hydrolysis. | Water acts as the reactant in the hydrolysis process. |

| Substituents on the Aromatic Ring | Electron-donating groups (like the amino group) can decrease the rate of hydrolysis. | These groups reduce the Lewis acidity of the boron atom, making it less susceptible to nucleophilic attack by water. |

| Solvent | Aprotic solvents are preferred for sample preparation and reactions. | Protic solvents like water and methanol can promote hydrolysis.[3][4] |

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for the use of this compound in a Suzuki-Miyaura reaction. Reaction conditions may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol for Monitoring Hydrolysis by HPLC

This protocol outlines a method to assess the stability of this compound against hydrolysis.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[3][4]

-

Mobile Phase: A gradient of acetonitrile and water. The use of a pH modifier should be carefully considered as it can affect stability.

-

Diluent: Use an aprotic solvent such as acetonitrile for sample preparation to prevent hydrolysis prior to injection.[3][4]

-

Detector Wavelength: Determined by the UV absorbance maximum of the compound.

Procedure:

-

Prepare a stock solution of this compound in the chosen aprotic diluent.

-

To assess hydrolysis under specific conditions (e.g., a particular pH), dilute an aliquot of the stock solution into the desired aqueous buffer.

-

Inject the sample onto the HPLC system at various time points and monitor the decrease in the peak area of the pinacol ester and the increase in the peak area of the corresponding boronic acid.

-

The rate of hydrolysis can be determined by plotting the concentration of the pinacol ester as a function of time.

Visualizations

The following diagrams illustrate key chemical processes involving this compound.

Caption: Hydrolysis equilibrium of this compound.

References

Solubility Profile of 4-Amino-3-fluorophenylboronic acid pinacol ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Amino-3-fluorophenylboronic acid pinacol ester, a key building block in pharmaceutical and materials science research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a comprehensive, standardized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Summary of Solubility Data

Currently, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various organic solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available information.

| Organic Solvent | Qualitative Solubility |

| Chloroform | Sparingly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1] |

| Methanol | Slightly Soluble[1] |

For context, a structurally related compound, 4-Aminophenylboronic acid pinacol ester, has a reported solubility of 100 mg/mL in DMSO, requiring sonication for dissolution. It is also noted that the hygroscopic nature of DMSO can significantly impact the solubility of this related product.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to ascertain precise solubility values for their specific applications, the following detailed experimental protocol is provided. This method is a standardized approach for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, Dichloromethane, Tetrahydrofuran, Acetonitrile, Methanol, Ethanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 10-15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L.

-

It is recommended to perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the quantitative solubility of this compound.

Caption: A flowchart of the experimental procedure for determining the quantitative solubility of a solid compound.

This technical guide provides a foundation for understanding and determining the solubility of this compound. By following the detailed experimental protocol, researchers can generate reliable and reproducible quantitative solubility data, which is essential for the successful design and implementation of chemical reactions, formulation development, and other research applications.

References

The Fluorine Advantage: An In-depth Technical Guide to the Mechanism of Suzuki-Miyaura Reactions with Fluorinated Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. The strategic incorporation of fluorine into molecules, a common practice in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability, has led to a burgeoning interest in the use of fluorinated coupling partners. This guide provides a comprehensive technical overview of the Suzuki-Miyaura reaction mechanism with a specific focus on the pivotal role of fluorinated boronic esters, including aryl trifluoroborates and fluorinated arylboronic esters. We will delve into the mechanistic nuances, present comparative quantitative data, and provide detailed experimental protocols to empower researchers in leveraging the "fluorine advantage" in their synthetic endeavors.

The Core Mechanism: A Three-Act Play

The generally accepted catalytic cycle of the Suzuki-Miyaura reaction unfolds in three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the boronic acid derivative, particularly the presence of fluorine, can significantly influence the kinetics and efficiency of this cycle.

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) complex, typically bearing phosphine ligands. This step forms a palladium(II) intermediate.[1] The coordination number and oxidation state of the palladium center both increase by two.[2]

-

Transmetalation: This is often the rate-determining step and is where fluorinated boronic esters exert their most profound influence. An organic group is transferred from the boron atom to the palladium(II) center, displacing the halide or other leaving group. This process typically requires the presence of a base to activate the boronic acid or ester.[3] For fluorinated boronic esters, particularly organotrifluoroborates, the mechanism of this step is a subject of significant interest.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1] For this to occur, the two organic groups must be positioned cis to each other on the palladium center.[4]

The Impact of Fluorination: More Than Just an Electronic Effect

The presence of fluorine atoms on the boronic ester, either on the aryl ring or directly on the boron atom (as in trifluoroborates), significantly impacts the reaction mechanism and efficiency.

The Triple Role of Fluoride Ions

Fluoride ions, often introduced as a base (e.g., CsF or KF), play a multifaceted role in the Suzuki-Miyaura reaction.[5]

-

Formation of a Reactive Palladium-Fluorido Complex: Fluoride can displace the halide on the palladium(II) intermediate to form a trans-[ArPdF(L)2] complex. This fluorido complex exhibits remarkably high reactivity towards boronic esters.[6]

-

Promotion of Reductive Elimination: Fluoride has been shown to catalyze the reductive elimination step from the trans-[ArPdAr'(L)2] intermediate.[6]

-

Antagonistic Effect: Conversely, fluoride can also form unreactive anionic boronate species ([Ar'B(OH)n-3Fn]-), which can disfavor the reaction. The overall effect is dependent on the concentration ratio of fluoride to the nucleophile.[6]

Organotrifluoroborates: Stable and Potent Coupling Partners

Potassium organotrifluoroborates (R-BF3K) have emerged as highly effective alternatives to traditional boronic acids and esters. Their enhanced stability to air and moisture simplifies handling and storage.[7] While they are more stable, they are potent coupling partners. It is believed that under reaction conditions, they can slowly hydrolyze to the corresponding boronic acid, maintaining a low concentration of the active species and minimizing side reactions like protodeboronation.[8] However, there is also evidence for direct transmetalation pathways.

Fluorinated Arylboronic Esters: Enhanced Reactivity

The electron-withdrawing nature of fluorine substituents on the aryl ring of a boronic ester can increase the Lewis acidity of the boron atom, potentially facilitating the transmetalation step. Studies have shown that boronic esters can transmetalate directly without prior hydrolysis.[9] The rate of this direct transmetalation is significantly influenced by the nature of the ester group.[10]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, comparing the reactivity of different boronic acids and esters, including fluorinated variants.

Table 1: Relative Rates of Transmetalation for Various Boron Reagents

| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |

| 1 | Arylboronic Acid | Observed | 5.78 ± 0.13 | 1.00 |

| 2 | Pinacol Boronic Ester | Not Observed | a | ~0.1 |

| 3 | Neopentyl Boronic Ester | Not Observed | a | ~0.4 |

| 4 | Diisopropyl Boronic Ester | Observed | 8.24 ± 0.16 | 1.42 |

| 5 | Glycol Boronic Ester | Observed | 133 ± 7.0 | ~23 |

| 6 | Dimethyl Boronic Ester | Observed | 2.53 ± 0.10 | 0.44 |

| 7 | Catechol Boronic Ester | Observed | 26.8 ± 0.70 | 4.64 |

| 8 | Boroxine | Not Observed | b | ~9.33 |

| 9 | α-hydroxyisobutyrate Boronic Ester | Observed | 2.26 ± 0.31 | 0.39 |

a: Sigmoidal kinetic profiles observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times. b: No discrete intermediate was observed. (Data compiled from a study on the effect of the boronic ester moiety on the rate of transmetalation.[10])

Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)

| Boronic Acid/Ester | Product | Yield (%) |

| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |

| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 62 |

| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 75 |

| 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 55 |

| 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)pyridine | 78 |

| Phenylboronic acid | 2-Phenylpyridine | 70 |

(This table presents the yields of 2-arylpyridines from the coupling of various heteroaryl and aryl boronic acids with PyFluor, providing a standardized electrophile for comparison.[11])

Table 3: Reaction of 1-bromo-4-fluorobenzene with Various Boronic Acids

| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |

| 4-Fluorophenylboronic acid | 110 | 3 | 98 |

| Phenylboronic acid | 110 | 3 | 92 |

| 4-Vinylphenylboronic acid | 110 | 3 | 65 |

| 4-Carboxyphenylboronic acid | 110 | 3 | 75 |

(This table shows the conversion rates for the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with different boronic acids, highlighting the high reactivity of 4-fluorophenylboronic acid.[12])

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic esters.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Potassium heteroaryltrifluoroborate (e.g., potassium furan-2-yltrifluoroborate)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

Procedure:

-

To a microwave vial, add Pd(OAc)₂ (3.4 mg, 0.015 mmol), RuPhos (14 mg, 0.03 mmol), 4-bromobenzonitrile (46.0 mg, 0.25 mmol), potassium furan-2-yltrifluoroborate (46.0 mg, 0.26 mmol), and Na₂CO₃ (53.0 mg, 0.5 mmol).

-

Seal the vial with a cap lined with a disposable Teflon septum.

-

Evacuate and purge the vial with nitrogen three times.

-

Add ethanol (1.4 mL) via syringe to achieve a concentration of approximately 0.18 M with respect to the aryl halide.

-

Heat the reaction mixture at 85 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture can be worked up by standard procedures (e.g., dilution with water, extraction with an organic solvent, drying, and concentration).

-

Purify the crude product by flash column chromatography.[11]

Protocol 2: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid Pinacol Ester

Materials:

-

4-Fluorophenylboronic acid pinacol ester

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene)

-

Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene/THF solvent mixture

-

Water

Procedure:

-

In a round-bottom flask, dissolve the aryl halide (1.0 equiv) and 4-fluorophenylboronic acid pinacol ester (1.2 equiv) in a 2:3 mixture of THF and toluene.

-

Add a 2 M aqueous solution of K₂CO₃ (2.0 equiv).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[13]

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fluoride-Activated Transmetalation Pathway

Caption: Proposed pathway for fluoride-activated transmetalation in the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The use of fluorinated boronic esters in Suzuki-Miyaura cross-coupling reactions offers significant advantages for the synthesis of complex, fluorine-containing molecules. The presence of fluorine, either on the aryl ring or as part of a trifluoroborate salt, enhances the stability and reactivity of the organoboron reagent. The unique role of fluoride ions in activating the palladium catalyst and promoting key steps of the catalytic cycle further underscores the "fluorine advantage." By understanding the mechanistic nuances and leveraging optimized experimental protocols, researchers can effectively employ these powerful reagents to advance their synthetic goals in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Physical properties like melting point and boiling point of 4-Amino-3-fluorophenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Amino-3-fluorophenylboronic acid pinacol ester, with a focus on its melting point. It also outlines standard experimental protocols for the determination of melting and boiling points and presents a representative synthetic workflow.

Core Physical Properties

This compound is a solid at ambient temperature. Key quantitative physical data is summarized in the table below.

| Physical Property | Value | Source |

| Melting Point | 101°C to 102°C | Fisher Scientific |

| Boiling Point | Not reported | - |

| Molecular Formula | C₁₂H₁₇BFNO₂ | Cymit Química S.L.[1], Sigma-Aldrich[2] |

| Molecular Weight | 237.08 g/mol | Sigma-Aldrich[2] |

Note on Boiling Point: A boiling point for this compound has not been reported in the available literature. Boronic acid esters can be susceptible to decomposition at elevated temperatures, and purification is often achieved through methods other than distillation at atmospheric pressure. If distillation is required, it would likely be performed under high vacuum to reduce the boiling temperature.

Experimental Protocols

While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the literature, the following are standard, widely accepted methodologies.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity and is determined as the temperature range over which the solid transitions to a liquid.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[4][5]

-

Capillary tubes (sealed at one end)[4]

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][6]

-

Calibration: For high accuracy, the thermometer of the melting point apparatus should be calibrated using standards with known melting points.[4]

-

Measurement:

-

A preliminary, rapid heating is often performed to determine an approximate melting range.[5]

-

For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.[6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).[6]

-

Boiling Point Determination (General Procedure for High-Boiling Point Compounds)

For compounds with high boiling points or those that are thermally sensitive, vacuum distillation is the preferred method for determining the boiling point.[7][8][9][10] This technique lowers the pressure above the liquid, thereby reducing the temperature required for boiling.[8][9][10]

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer (to measure the pressure)

-

Heating mantle and stir bar

Procedure:

-

Apparatus Setup: The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed with grease to maintain a vacuum. A stir bar is added to the round-bottom flask to ensure smooth boiling.

-

Evacuation: The system is slowly evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The sample is heated gently. The temperature is gradually increased until the liquid begins to boil and the condensate is observed on the thermometer bulb.

-

Measurement: The temperature at which a steady distillation rate is achieved is recorded as the boiling point at that specific pressure. It is crucial to record both the temperature and the pressure.

Synthetic Workflow

This compound can be synthesized from commercially available starting materials. A plausible synthetic route, based on the synthesis of the corresponding boronic acid, starts with 4-bromo-2-fluoroaniline.[11][12] The following diagram illustrates the logical steps in such a synthesis.

Caption: Synthetic pathway for this compound.

Application in Drug Discovery

While there are no specific signaling pathways directly modulated by this compound reported in the literature, this compound serves as a valuable building block in the synthesis of more complex, biologically active molecules. Its utility is particularly noted in the development of kinase inhibitors for potential cancer therapies.[13] The presence of the boronic acid pinacol ester functional group allows for its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[14] The amino and fluoro substituents provide sites for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

References

- 1. 4-Amino-3-Fluorophenylboronic Acid, Pinacol Ester [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chm.uri.edu [chm.uri.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. sites.pitt.edu [sites.pitt.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chemimpex.com [chemimpex.com]

A Technical Guide to 4-Amino-3-fluorophenylboronic acid pinacol ester: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenylboronic acid pinacol ester is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a fluorine atom, and a boronic ester, allows for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, key applications with a focus on Suzuki-Miyaura cross-coupling reactions, and detailed experimental protocols for its use.

Commercial Availability and Suppliers

This compound (CAS No: 819058-34-9) is readily available from a variety of commercial suppliers. The purity and formulation can vary, and researchers should select a grade appropriate for their specific application. Below is a summary of representative suppliers and their product specifications.

| Supplier | Product Number (Example) | Purity | Appearance | Notes |

| Sigma-Aldrich | 765979 | ≥97.0% | White to yellow to brown powder or crystals | - |

| Thermo Fisher Scientific | AC444500010 | 97% | Off-white to tan solid | Originally part of the Acros Organics portfolio. |

| Combi-Blocks | OR-8930 | >98% (TLC) | - | - |

| Oakwood Chemical | 097943 | 98% | - | - |

| TCI America | A2883 | >98.0% (GC) | White to slightly yellow crystalline powder | - |

| Carbosynth | FA38849 | - | - | - |

| BLD Pharmatech | BD116597 | 98% | - | - |

Note: Product specifications and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 819058-34-9 | [1] |

| Molecular Formula | C₁₂H₁₇BFNO₂ | [1] |

| Molecular Weight | 237.08 g/mol | [1] |

| Appearance | White to tan or brown crystalline solid | - |

| Melting Point | 102-106 °C | - |

| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. | [2] |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3] The pinacol ester provides enhanced stability and handling characteristics compared to the free boronic acid. The fluorine and amine substituents on the phenyl ring can be leveraged to modulate the electronic properties and biological activity of the resulting coupled products.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established procedures for similar couplings and may require optimization for specific substrates.

Reaction Scheme:

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane or a mixture of Toluene/Ethanol/Water)

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

-

Reagents for work-up and purification (e.g., ethyl acetate, water, brine, silica gel)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Seal the flask with a septum or cap.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Add the degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Safe Handling of 4-Amino-3-fluorophenylboronic acid pinacol ester

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for 4-Amino-3-fluorophenylboronic acid pinacol ester, a versatile building block in organic synthesis.

Chemical Identification and Properties

This compound is an organic compound frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce an aminofluorophenyl group into a target molecule. Its unique structure makes it a valuable reagent in the synthesis of novel pharmaceutical compounds and other complex organic molecules.

| Property | Value |

| Molecular Formula | C12H17BFNO2[1] |

| Molecular Weight | 237.08 g/mol [1][2] |

| CAS Number | 819058-34-9[1][2] |

| Appearance | Solid[2] |

| Purity | Typically >95% or 97%[1][3] |

Hazard Identification and Classification

This compound is classified as hazardous.[4] The primary routes of exposure are inhalation, skin contact, and eye contact. The GHS classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][5] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][5] |

GHS Pictogram:

-

GHS07: Exclamation Mark[2]

Signal Word: Warning[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against exposure.

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1][5] Use a chemical fume hood to minimize inhalation of dust.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust.[5]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.[6]

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Store refrigerated to maintain product quality.[1]

-

Protect from moisture.[1]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

Caption: First Aid Measures for Exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] |

Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][6]

-

Containment and Cleaning: Sweep up and shovel into suitable containers for disposal.[1][5] Avoid creating dust.

-

Environmental Precautions: Should not be released into the environment. Do not let product enter drains.[1][5]

Disposal Considerations

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

-

Contaminated packaging should be treated as the product itself.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be produced.[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Experimental Protocols: General Considerations

While specific experimental protocols will vary, the following general safety considerations should be integrated into any procedure involving this compound:

-

Reaction Setup: All reactions should be set up in a chemical fume hood.

-

Reagent Addition: When adding the solid reagent, use a powder funnel or other appropriate transfer device to minimize dust generation.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: Be aware that some boronic esters can be unstable and may require careful handling during purification, such as on silica gel chromatography.[7]

-

Waste Management: All waste materials, including solvents and reaction byproducts, should be collected in designated, properly labeled waste containers.

By adhering to the comprehensive safety and handling guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

- 1. fishersci.nl [fishersci.nl]

- 2. This compound AldrichCPR 819058-34-9 [sigmaaldrich.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. aaronchem.com [aaronchem.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C12H17BFNO2) for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the efficient construction of complex molecular scaffolds are paramount to the development of novel therapeutics. The compound 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, with the chemical formula C12H17BFNO2, has emerged as a valuable and versatile building block in drug discovery programs. This technical guide provides a comprehensive overview of its chemical properties, synthetic utility, and strategic applications in the synthesis of biologically active molecules.

This fluorinated pyridine boronic acid pinacol ester is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the development of targeted therapies for indications such as cancer.[1] Its structure is engineered for synthetic utility, combining the beneficial properties of a fluorinated pyridine ring with the versatile reactivity of a boronate ester.

Physicochemical Properties

The fundamental properties of 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are summarized in the table below.

| Property | Value |

| Chemical Formula | C12H17BFNO2 |

| Molecular Weight | 237.08 g/mol |

| Monoisotopic Mass | 237.13364 Da |

| CAS Number | 1380837-21-7 |

| Appearance | White to off-white crystalline powder |

| Common Synonyms | 3-Fluoro-2-methyl-4-pyridinylboronic acid pinacol ester |

Synthetic Utility and Applications

The primary application of 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in drug discovery lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures that are common motifs in pharmaceuticals.

The fluorinated pyridine moiety is a desirable feature in drug candidates for several reasons:

-

Enhanced Potency: The fluorine atom can modulate the electronic properties of the pyridine ring, potentially leading to stronger interactions with biological targets.

-

Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Improved Pharmacokinetics: Fluorine substitution can influence properties like lipophilicity and membrane permeability, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

The boronic acid pinacol ester group is a stable, easy-to-handle precursor to the boronic acid, which is the active nucleophilic species in the Suzuki-Miyaura coupling.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a fluorinated pyridine boronic acid pinacol ester like C12H17BFNO2. This protocol is adapted from established methods for similar substrates.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:

-

Reagents and Materials:

-

3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

-

Reaction Setup:

-

To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

-

Reaction Conditions:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

-

Visualizations

The following diagrams illustrate the key synthetic workflow and reaction mechanism relevant to the application of C12H17BFNO2.

Caption: A logical workflow for the synthesis of a biaryl compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion